molecular formula C6H4ClN3 B1631542 5-Chloroimidazo[1,2-A]pyrazine CAS No. 63744-41-2

5-Chloroimidazo[1,2-A]pyrazine

Cat. No. B1631542
CAS RN: 63744-41-2
M. Wt: 153.57 g/mol
InChI Key: ORPGZTZXVOKJHD-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C6H4ClN3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of 5-Chloroimidazo[1,2-A]pyrazine involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl . These provide Zn- and Mg-intermediates, which after quenching with various electroph

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
    • This compound has shown multifarious biological activity .
    • The progress made in synthetic methods and its reactivity are mainly based on the pattern and position of the substitution .
  • Regioselective Functionalization

    • The imidazo[1,2-a]pyrazine scaffold has been functionalized via zinc and magnesium organometallic intermediates .
    • This process involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases .
    • The Zn- and Mg-intermediates, after quenching with various electrophiles, give access to polyfunctionalized imidazopyrazine heterocycles .
  • Pharmaceutical Applications

    • Imidazo[1,2-a]pyrazine has found pharmaceutical applications as the kinase inhibitor .
    • This structural motif is used in the AKT inhibitor .
    • Most previous synthetic approaches towards the functionalization of the imidazo[1,2-a]pyrazine scaffold involve either electrophilic bromination, followed by Suzuki–Miyaura cross-couplings, or transition metal-catalyzed direct C–H arylations .
  • Fluorescence Applications

    • Extension with an additional benzene ring in imidazo[1,2-a]pyrazines remarkably enhanced the fluorescence intensity .
    • This property makes it useful in fluorescence applications .
  • Anticancer Activity

    • Imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have shown significant anticancer activities .
    • An efficient iodine-catalyzed method for synthesizing these compounds via one-pot three-component condensations has been reported .
    • The synthesized compounds were evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .
    • Compound 12b showed promising results with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
  • Palladium-Catalyzed Negishi Cross-Couplings

    • Palladium-catalyzed Negishi cross-couplings of 6 using functionalized aryl, alkyl and benzylic zinc reagents of type 21 leading to functionalized 6-substituted imidazo[1,2-a]pyrazines .

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPGZTZXVOKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511232
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-A]pyrazine

CAS RN

63744-41-2
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaHCO3 (4.215 g, 50.1736 mmol) and IPA (40 mL) were added to a mixture of 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 10.8066 mmol), 40% HBr (475 mL, 2.3157 mmol) and 2 drops of water previously refluxed for 1 hr. The reaction mixture was stirred for 5 mins and filtered. To the filtrate was added 6-chloro-pyrazin-2-ylamine (1 g, 7.7190 mmol) and the resulting mixture was refluxed for overnight. The reaction was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was neutralized with Na2CO3 and partitioned between ethylacetate and water. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (1-2% MeOH in CHCl3) afforded 300 mg of the product (25.31% yield).
Quantity
4.215 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25.31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Bradac, Z Furek, D Janezic, S Molan… - The Journal of …, 1977 - ACS Publications
Á. Great motionof the radicals with respect to each other upon loss of nitrogen is not expected, because of the good alignment of the C (l)-N (7) bond with the aryl cloud in the tetrazene. …
Number of citations: 46 pubs.acs.org

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